BenchChemオンラインストアへようこそ!

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Chiral synthesis Stereochemistry Enantiomeric purity

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 2828444-85-3) is a chiral, enantiomerically defined pyrrolizine derivative with molecular formula C16H21NO3 and molecular weight 275.34 g/mol. It belongs to the tetrahydro-1H-pyrrolizine-7a-carboxylate class, a bicyclic scaffold that has been characterized as a noncompetitive inhibitor of proline racemase (Ki = 111 ± 15 mM for the unsubstituted parent scaffold).

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B8240768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCN1CC(C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-17(16)11-14(10-16)20-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m1/s1
InChIKeyHRHWVUUFRMUFGR-GDBMZVCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate: Procurement-Relevant Identity and Core Scaffold Properties


Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 2828444-85-3) is a chiral, enantiomerically defined pyrrolizine derivative with molecular formula C16H21NO3 and molecular weight 275.34 g/mol [1]. It belongs to the tetrahydro-1H-pyrrolizine-7a-carboxylate class, a bicyclic scaffold that has been characterized as a noncompetitive inhibitor of proline racemase (Ki = 111 ± 15 mM for the unsubstituted parent scaffold) [2]. The compound features a stereodefined (2R,7aR) configuration and a benzyloxy protecting group at the 2-position, distinguishing it from simpler pyrrolizine carboxylate building blocks and positioning it as an advanced intermediate for medicinal chemistry and natural product synthesis .

Why Generic Pyrrolizine Carboxylates Cannot Substitute for Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate in Research Procurement


Generic substitution within the pyrrolizine carboxylate family is precluded by three factors. First, the (2R,7aR) stereochemistry at two centers dictates the three-dimensional presentation of substituents critical for diastereoselective synthesis and chiral recognition; racemic or alternative diastereomeric forms will not reproduce the same stereochemical outcomes [1]. Second, the benzyloxy group at C-2 serves as a latent hydroxyl moiety amenable to orthogonal deprotection (hydrogenolysis) without affecting the methyl ester at C-7a, a chemoselective handle that simpler 2-hydroxy or 2-unsubstituted analogs lack . Third, the scaffold itself has established biological relevance: the unsubstituted tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate acts as a noncompetitive proline racemase inhibitor (Ki = 111 ± 15 mM), and the 2-substituent modulates both the conformational flexibility and potential target engagement of the bicyclic core [2]. These factors are elaborated quantitatively in Section 3.

Quantitative Differentiation Evidence for Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate Against Closest Structural Analogs


Stereochemical Purity: Enantiomerically Defined (2R,7aR) Configuration Versus Racemic Pyrrolizine Carboxylate Mixtures

The target compound bears two defined stereogenic centers (2R,7aR), confirmed by the InChI stereochemical layer (InChI=1S/C16H21NO3/.../t14-,16-/m1/s1) [1]. The unsubstituted parent methyl tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 117375-15-2) is typically offered as a racemate or with unspecified stereochemistry, making it unsuitable for applications requiring enantioenriched intermediates . The defined (2R,7aR) configuration constrains the relative orientation of the benzyloxy substituent and the carboxylate ester, enabling predictable diastereofacial selectivity in subsequent transformations.

Chiral synthesis Stereochemistry Enantiomeric purity

Orthogonal Protecting Group Strategy: Benzyloxy at C-2 Versus Free Hydroxyl in Methyl (2R,7aR)-2-Hydroxytetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

The benzyloxy substituent at C-2 provides an orthogonal protecting group that can be selectively removed via catalytic hydrogenolysis (Pd/C, H2) without affecting the methyl ester at C-7a or the pyrrolizine ring . In contrast, the 2-hydroxy analog (Methyl (2R,7aR)-2-Hydroxytetrahydro-1H-pyrrolizine-7a(5H)-carboxylate, CAS 2944464-54-2) bears a free hydroxyl that would require re-protection before certain synthetic sequences, adding steps and reducing overall yield. The XLogP3 value of 2.1 for the target compound [1] indicates increased lipophilicity relative to the 2-hydroxy analog, which is expected to have lower logP due to hydrogen-bond donating capacity (HBD = 1 for the 2-hydroxy analog vs. HBD = 0 for the target compound).

Protecting group strategy Chemoselective synthesis Hydrogenolysis

Proline Racemase Inhibition Potential: Core Scaffold Activity as a Springboard for 2-Substituted Analogs

The unsubstituted tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate scaffold has been quantitatively characterized as a noncompetitive inhibitor of proline racemase from C. sticklandii with Ki = 111 ± 15 mM (cf. Km = 5.7 ± 0.5 mM) [1]. In contrast, the more rigid bicyclic analog 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate produced only 29% inhibition at 142.5 mM under the same assay conditions [1]. This demonstrates that conformational flexibility within the pyrrolizine scaffold directly affects target engagement. The 2-benzyloxy substituent on the target compound is expected to modulate both conformational preferences and binding site interactions relative to the unsubstituted scaffold, although no direct inhibition data for the 2-benzyloxy derivative have been published.

Proline racemase Enzyme inhibition Antiparasitic target

Molecular Complexity and Synthetic Tractability: 2-Benzyloxy Pyrrolizine Versus Simpler Pyrrolidine Building Blocks

The target compound (MW 275.34) provides a higher degree of pre-assembled molecular complexity compared to simpler pyrrolidine building blocks such as trans-4-benzyloxy-L-proline methyl ester hydrochloride (MW 287.74 as the HCl salt, CAS 66831-17-2) or 3-benzyloxypyrrolidine (MW 177.24). The bridged bicyclic pyrrolizine framework is pre-constructed, saving synthetic steps in target-oriented synthesis. The compound's computed properties include 5 rotatable bonds and 4 hydrogen bond acceptors [1], offering a defined conformational profile that simpler monocyclic pyrrolidines cannot replicate.

Building block Molecular complexity Fragment-based design

Optimal Procurement Scenarios for Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate in Research and Industrial Settings


Intermediate for Enantioselective Synthesis of Pyrrolizine-Containing Bioactive Molecules

The defined (2R,7aR) stereochemistry makes this compound directly applicable as a chiral building block in asymmetric synthesis of pyrrolizine alkaloids and pharmaceutical candidates. The benzyloxy protecting group enables late-stage deprotection to the 2-hydroxy derivative, while the methyl ester at C-7a serves as a handle for further functionalization or a prodrug motif. The scaffold's demonstrated biological relevance as a proline racemase inhibitor (Ki = 111 ± 15 mM for the unsubstituted parent [1]) provides a rational starting point for the development of antiparasitic agents targeting Trypanosoma cruzi, the causative agent of Chagas disease.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Exploration

The compound's computed XLogP3 of 2.1 and zero hydrogen bond donors [2] place it within favorable fragment-like physicochemical space for CNS drug discovery, where lower TPSA and controlled lipophilicity are critical. Procurement of this enantiopure fragment allows SAR exploration at both the C-2 benzyloxy position (via hydrogenolysis and subsequent derivatization) and the C-7a carboxylate (via ester hydrolysis or amidation), enabling systematic mapping of pharmacophore requirements around the pyrrolizine core.

Synthetic Methodology Development Involving Bicyclic Pyrrolizine Scaffolds

The compound serves as a standardized substrate for developing and benchmarking new synthetic methodologies for pyrrolizine functionalization, including cross-coupling reactions at the benzyl group, directed C–H activation, or stereoselective transformations of the bicyclic framework. Its commercial availability at defined purity levels (≥95%, with batch-specific certificates of analysis including NMR, HPLC, and GC ) ensures reproducibility across research laboratories.

Reference Standard for Analytical Method Development and Quality Control of Pyrrolizine Derivatives

With its well-defined structure confirmed by InChIKey (HRHWVUUFRMUFGR-GDBMZVCRSA-N) and multiple vendor-verified analytical data , this compound is suitable as a reference standard for developing HPLC, LC-MS, or chiral SFC methods for pyrrolizine-containing pharmaceutical intermediates and APIs. The enantiomeric purity ensures accurate calibration for chiral purity assays.

Quote Request

Request a Quote for Methyl (2R,7aR)-2-(benzyloxy)tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.